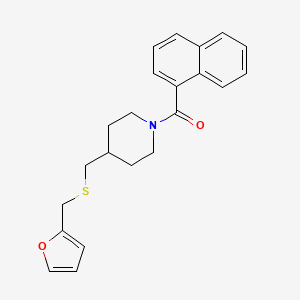

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone

CAS No.: 1396859-22-5

Cat. No.: VC5416410

Molecular Formula: C22H23NO2S

Molecular Weight: 365.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396859-22-5 |

|---|---|

| Molecular Formula | C22H23NO2S |

| Molecular Weight | 365.49 |

| IUPAC Name | [4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-naphthalen-1-ylmethanone |

| Standard InChI | InChI=1S/C22H23NO2S/c24-22(21-9-3-6-18-5-1-2-8-20(18)21)23-12-10-17(11-13-23)15-26-16-19-7-4-14-25-19/h1-9,14,17H,10-13,15-16H2 |

| Standard InChI Key | DTSVOEQSYHYNRN-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC4=CC=CC=C43 |

Introduction

Structural and Physicochemical Properties

The compound’s structure integrates three key components:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle.

-

Furan-thioether group: A furan-2-ylmethyl group connected via a thioether (-S-CH-) linkage.

-

Naphthalen-1-yl ketone: A naphthalene substituent attached to the piperidine nitrogen via a carbonyl group.

Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 365.49 g/mol | |

| logP (Partition Coefficient) | 4.6 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface Area | 58.8 Ų |

The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability. The polar surface area (58.8 Ų) aligns with moderate solubility in polar solvents .

Synthesis and Reaction Pathways

Synthesis typically involves multi-step reactions, as outlined below:

Key Synthetic Steps

-

Piperidine Functionalization:

-

The piperidine nitrogen is acylated with naphthalene-1-carbonyl chloride under Schotten-Baumann conditions.

-

-

Thioether Formation:

Optimization Challenges

-

Steric Hindrance: Bulky naphthalene and furan groups necessitate prolonged reaction times or elevated temperatures.

-

Purification: Column chromatography is often required due to byproducts from incomplete thioether formation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR:

-

C NMR:

-

Carbonyl carbon at ~200 ppm, thioether carbons (δ 30–40 ppm), and aromatic carbons (δ 110–140 ppm).

-

Mass Spectrometry (MS)

Comparison with Structural Analogs

| Compound Name | Molecular Formula | logP | Key Structural Differences |

|---|---|---|---|

| (Furan-2-yl)[4-(4-methoxyphenyl)piperidin-1-yl]methanone | 3.2 | Methoxyphenyl replaces naphthalene | |

| Furan-2-yl-[4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanone | 4.1 | CF-phenyl enhances electronegativity |

The naphthalene group in the target compound increases lipophilicity (logP 4.6 vs. 3.2–4.1 in analogs), potentially improving blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume